2-Methoxyethyl 2-methyl-5-((perfluorophenyl)methoxy)benzofuran-3-carboxylate
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Overview
Description
2-Methoxyethyl 2-methyl-5-((perfluorophenyl)methoxy)benzofuran-3-carboxylate is a complex organic compound with a unique structure that includes a benzofuran core, a pentafluorophenyl group, and a methoxyethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 2-methyl-5-((perfluorophenyl)methoxy)benzofuran-3-carboxylate typically involves multiple steps, including the formation of the benzofuran core, introduction of the pentafluorophenyl group, and esterification with methoxyethyl. Common reagents used in these steps include palladium catalysts for coupling reactions, and various protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and automation of reaction monitoring and control.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 2-methyl-5-((perfluorophenyl)methoxy)benzofuran-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The ester group can be reduced to alcohols.
Substitution: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl group can yield methoxyacetic acid, while reduction of the ester group can yield the corresponding alcohol.
Scientific Research Applications
2-Methoxyethyl 2-methyl-5-((perfluorophenyl)methoxy)benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and reactivity.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 2-methyl-5-((perfluorophenyl)methoxy)benzofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluorophenyl group can enhance binding affinity through hydrophobic interactions, while the benzofuran core can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules and influence various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxyethyl 2-methyl-5-((perfluorophenyl)methoxy)benzofuran-3-carboxylate
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of a benzofuran core with a pentafluorophenyl group and a methoxyethyl ester. This combination imparts unique chemical and physical properties, such as enhanced stability, reactivity, and binding affinity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-methoxyethyl 2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F5O5/c1-9-14(20(26)28-6-5-27-2)11-7-10(3-4-13(11)30-9)29-8-12-15(21)17(23)19(25)18(24)16(12)22/h3-4,7H,5-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUCSANFULEBLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=C(C(=C(C(=C3F)F)F)F)F)C(=O)OCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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